7-(2-methoxyethyl)-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
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Overview
Description
7-(2-methoxyethyl)-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a complex organic compound that belongs to the class of pyrazolopyridopyrimidines. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-methoxyethyl)-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring.
Pyrido[3,4-e]pyrimidine Formation: The pyrazole intermediate is then reacted with suitable pyridine derivatives under specific conditions to form the pyrido[3,4-e]pyrimidine core.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-(2-methoxyethyl)-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
7-(2-methoxyethyl)-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an anti-cancer, anti-inflammatory, and anti-viral agent.
Biological Studies: Used in studies to understand its interaction with biological targets such as enzymes and receptors.
Pharmaceutical Development: Explored as a lead compound for the development of new therapeutic drugs.
Industrial Applications: Potential use in the synthesis of other complex organic molecules and materials.
Mechanism of Action
The mechanism of action of 7-(2-methoxyethyl)-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cancer cell proliferation or modulate receptors involved in inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
- 7-(2-methoxyethyl)-2-(methyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
- 7-(2-ethoxyethyl)-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
Uniqueness
7-(2-methoxyethyl)-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is unique due to its specific substitution pattern, which may confer distinct biological activities and pharmacokinetic properties compared to similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C20H20N4O3 |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
11-(2-methoxyethyl)-4-(methoxymethyl)-5-phenyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
InChI |
InChI=1S/C20H20N4O3/c1-26-11-10-23-9-8-17-15(20(23)25)12-21-19-18(14-6-4-3-5-7-14)16(13-27-2)22-24(17)19/h3-9,12H,10-11,13H2,1-2H3 |
InChI Key |
XFRPPOOIKOLNRU-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=CC2=C(C1=O)C=NC3=C(C(=NN23)COC)C4=CC=CC=C4 |
Origin of Product |
United States |
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